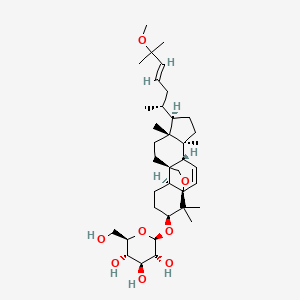

momordicoside F1

Description

Momordicoside F1 is a cucurbitane-type triterpenoid glycoside isolated from Momordica charantia (bitter melon). Structurally, it features a triterpene aglycone backbone modified with sugar moieties, which influence its solubility and bioactivity. It is identified as a minor component in bitter melon extracts, with concentrations typically lower than other saponins like momordicoside F2, K, or L .

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGABSJZVJOSCX-IYZDVQGMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Momordicoside F1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Applications De Recherche Scientifique

Antidiabetic Properties

Momordicoside F1 exhibits notable antidiabetic effects, primarily through its influence on glucose metabolism:

- Mechanism of Action : Research indicates that this compound enhances glucose uptake in muscle and adipose tissues by promoting GLUT4 translocation. This process is mediated via AMP-activated protein kinase (AMPK) phosphorylation rather than the traditional PI3K/Akt pathway .

- In Vivo Studies : In animal models, administration of this compound has shown significant improvements in glucose clearance rates, outperforming conventional AMPK agonists .

Anticancer Activity

This compound has demonstrated potential antiproliferative effects against various cancer cell lines:

- Cell Line Studies : It has been reported to inhibit the proliferation of human tumor cell lines such as MCF-7 (breast cancer), WiDr (colon cancer), and HEp-2 (laryngeal cancer) in vitro . The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.

- Molecular Docking Studies : In silico analyses show that this compound interacts effectively with key enzymes involved in cancer progression, indicating its role as a multi-targeted inhibitor .

Anti-inflammatory and Antioxidant Effects

The compound also exhibits anti-inflammatory and antioxidant properties:

- Inflammation Reduction : Studies have shown that this compound can suppress inflammatory markers, thereby potentially reducing the risk of chronic diseases associated with inflammation .

- Oxidative Stress Mitigation : Its antioxidant activity helps neutralize free radicals, contributing to cellular protection against oxidative damage .

Potential Applications in Metabolic Disorders

Beyond diabetes, this compound may play a role in managing other metabolic disorders:

- Weight Management : Research suggests that compounds derived from bitter melon can assist in weight control by modulating lipid metabolism and reducing fat accumulation .

- Cholesterol Regulation : By influencing lipid profiles, this compound may help lower cholesterol levels, thereby reducing cardiovascular disease risks associated with dyslipidemia .

Case Studies and Experimental Findings

The following table summarizes key findings from various studies on the applications of this compound:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, quantitative, and functional differences between momordicoside F1 and related cucurbitane-type triterpenoids:

Key Findings:

Abundance : this compound is a trace component compared to momordicosides F2, K, and L, which dominate in bitter melon extracts .

Thermal Stability : Unlike heat-sensitive compounds like momordicoside F2 and 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al, F1 remains stable under high-temperature processing (e.g., autoclaving, microwave extraction) .

Bioactivity: Antidiabetic Activity: this compound exhibits weaker α-glucosidase inhibition (10–15% inhibition at 100 μM) compared to F2 (63.7% inhibition) and momordicoside M (18.63% inhibition) . Antioxidant Activity: F1 contributes minimally to antioxidant capacity, which is primarily attributed to 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al . Anticancer Potential: While momordicosides L and G show direct anticancer effects via macrophage phenotype regulation, F1’s role remains understudied .

Structural Drivers of Function :

Activité Biologique

Momordicoside F1, a triterpenoid glycoside derived from Momordica charantia (bitter melon), has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders, such as diabetes and obesity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula :

- Molecular Weight : 632.87 g/mol

- CAS Number : 81348-81-4

- Density : 1.20 ± 0.1 g/cm³

- Boiling Point : 711.4 ± 60.0 °C at 760 mmHg

- Water Solubility : Practically insoluble (0.012 g/L at 25 °C) .

Antidiabetic Effects

This compound has been shown to exhibit significant antidiabetic properties. In various studies, it was found to enhance glucose uptake and improve insulin sensitivity in cell lines and animal models.

- A study indicated that this compound increased glucose uptake in C2C12 myotubes and 3T3-L1 adipocytes, demonstrating an effective concentration range from 0.1 nM to 100 nM .

- It was also noted that this compound facilitated GLUT4 translocation via AMPK phosphorylation rather than through the PI3K/Akt pathway, which is a common mechanism for insulin signaling .

Lipid Metabolism

Research indicates that this compound can positively influence lipid metabolism:

- In high-fat diet-induced obesity models, administration of bitter melon extracts containing this compound led to reduced body weight, decreased organ weight, and improved glucose tolerance .

- The extract significantly lowered serum cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol .

Study on Obesity-Induced Mice

A controlled study involving mice fed a high-fat diet (HFD) demonstrated the efficacy of this compound:

| Parameter | Control Group | HFD Group | HFD + this compound (200 mg/kg) |

|---|---|---|---|

| Body Weight (g) | 25 ± 2 | 32 ± 3 | 28 ± 2 |

| Serum Total Cholesterol (mg/dL) | 150 ± 10 | 220 ± 15 | 180 ± 12 |

| Glucose Tolerance Test Area Under Curve (AUC) | 100 ± 5 | 150 ± 10 | 120 ± 8 |

This study highlighted how treatment with this compound resulted in significant improvements in metabolic parameters compared to the control group .

The mechanisms underlying the biological activities of this compound include:

- AMPK Activation : Enhances glucose uptake and fatty acid oxidation.

- GLUT4 Translocation : Promotes the movement of glucose transporters to the cell membrane, facilitating glucose entry into cells.

- Regulation of Lipid Metabolism Genes : Alters the expression of genes involved in lipid synthesis and catabolism, contributing to improved lipid profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.